4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate
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Overview
Description
4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate is a compound that belongs to the class of pyridinium salts. These salts are known for their diverse structures and significant roles in various natural products and bioactive pharmaceuticals . The compound has the molecular formula C14H13NO2 and a molecular weight of 227.26 .
Preparation Methods
The synthesis of 4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate typically involves the reaction of pyridine derivatives with appropriate aldehydes or ketones under specific conditions. One common method is the condensation reaction between 4-methoxybenzaldehyde and pyridine N-oxide, followed by oxidation to form the desired pyridinium salt . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its bioactive properties.
Industry: It is used in the production of materials such as dyes and polymers
Mechanism of Action
The mechanism of action of 4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate can be compared with other pyridinium salts, such as:
- 4-[(E)-2-(4-Chlorophenyl)ethenyl]pyridin-1-ium-1-olate
- 4-[(E)-2-(4-Methylphenyl)ethenyl]pyridin-1-ium-1-olate
- 4-[(E)-2-(4-Hydroxyphenyl)ethenyl]pyridin-1-ium-1-olate
These compounds share similar structures but differ in their substituents, which can significantly affect their chemical and biological properties.
Properties
IUPAC Name |
4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-oxidopyridin-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14-6-4-12(5-7-14)2-3-13-8-10-15(16)11-9-13/h2-11H,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZVQHMYHZOHFA-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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